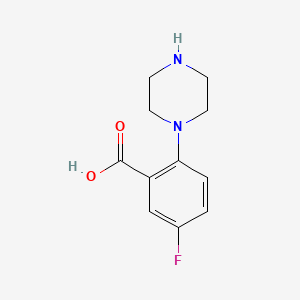

5-Fluoro-2-piperazinobenzoic acid

Description

Properties

IUPAC Name |

5-fluoro-2-piperazin-1-ylbenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13FN2O2/c12-8-1-2-10(9(7-8)11(15)16)14-5-3-13-4-6-14/h1-2,7,13H,3-6H2,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YFHIYLRCMPTEGK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1)C2=C(C=C(C=C2)F)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13FN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401271002 | |

| Record name | Benzoic acid, 5-fluoro-2-(1-piperazinyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401271002 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

224.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1197193-39-7 | |

| Record name | Benzoic acid, 5-fluoro-2-(1-piperazinyl)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1197193-39-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzoic acid, 5-fluoro-2-(1-piperazinyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401271002 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-Fluoro-2-piperazinobenzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

5-Fluoro-2-piperazinobenzoic Acid: A Comprehensive Technical Guide

This technical guide provides a detailed overview of the chemical properties, synthesis, and analysis of 5-Fluoro-2-piperazinobenzoic acid. The information is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry. Due to the limited availability of direct experimental data for this specific compound in the public domain, this guide incorporates predicted data and comparative analysis with structurally similar compounds to offer a comprehensive resource.

Core Chemical Properties

This compound is a fluorinated aromatic carboxylic acid containing a piperazine moiety. Its chemical structure suggests potential applications as a building block in the synthesis of pharmacologically active molecules.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₁₁H₁₃FN₂O₂ | PubChem[1] |

| Molecular Weight | 224.23 g/mol | PubChem[1] |

| Monoisotopic Mass | 224.0961 Da | PubChem[1] |

| XlogP (Predicted) | -1.3 | PubChem[1] |

| Melting Point | Data not available | |

| Boiling Point | Data not available | |

| Solubility | Data not available | |

| pKa | Data not available |

Spectral Data Analysis

Direct experimental spectral data (NMR, IR, Mass Spectrometry) for this compound is not publicly available. However, based on the analysis of structurally related compounds, the expected spectral characteristics can be inferred.

Table 2: Predicted and Comparative Spectral Data

| Technique | Predicted/Comparative Data for this compound | Reference Compounds |

| ¹H NMR | Aromatic protons (δ 6.5-8.0 ppm), Piperazine protons (δ 3.0-3.5 ppm), Carboxylic acid proton (δ >10 ppm, broad singlet). | ¹H NMR data for various fluorinated benzoic acids and piperazine-containing compounds suggest these characteristic chemical shift ranges.[2][3] |

| ¹³C NMR | Aromatic carbons (δ 110-160 ppm), Piperazine carbons (δ 40-50 ppm), Carboxyl carbon (δ >165 ppm). | ¹³C NMR data for related aromatic carboxylic acids and piperazine derivatives support these predicted chemical shifts.[2][3] |

| IR Spectroscopy | C=O stretch (carboxylic acid) ~1700 cm⁻¹, O-H stretch (carboxylic acid) ~2500-3300 cm⁻¹ (broad), C-F stretch ~1200-1300 cm⁻¹, N-H stretch (piperazine) ~3300 cm⁻¹. | IR spectra of similar compounds show characteristic peaks for these functional groups.[4][5] |

| Mass Spectrometry | Predicted [M+H]⁺ = 225.10338 m/z. | PubChem provides predicted mass spectrometry data.[1] |

Experimental Protocols

While a specific, validated protocol for the synthesis of this compound is not available, a general synthetic route can be proposed based on established methodologies for similar compounds. The following protocols are generalized procedures and may require optimization.

Synthesis of this compound

A plausible synthetic route involves the nucleophilic aromatic substitution of a suitable starting material, such as 2,5-difluorobenzoic acid or 2-chloro-5-fluorobenzoic acid, with piperazine.

dot

Caption: Proposed synthetic workflow for this compound.

Detailed Protocol:

-

Reaction Setup: In a round-bottom flask, dissolve 2,5-difluorobenzoic acid (1 equivalent) and piperazine (2-3 equivalents) in a suitable polar aprotic solvent such as dimethyl sulfoxide (DMSO).

-

Addition of Base: Add a base, such as potassium carbonate (K₂CO₃) (2-3 equivalents), to the reaction mixture.

-

Reaction Conditions: Heat the reaction mixture at an elevated temperature (e.g., 100-150 °C) and monitor the reaction progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

-

Work-up: After completion of the reaction, cool the mixture to room temperature. Acidify the mixture with an aqueous acid (e.g., 1M HCl) to precipitate the product.

-

Isolation: Collect the precipitate by filtration, wash with water, and dry under vacuum.

Purification Protocol

The crude product can be purified by recrystallization or column chromatography.

Recrystallization:

-

Dissolve the crude product in a minimal amount of a hot solvent (e.g., ethanol, water, or a mixture).

-

Allow the solution to cool slowly to room temperature, then cool further in an ice bath to induce crystallization.

-

Collect the purified crystals by filtration, wash with a small amount of cold solvent, and dry under vacuum.

Column Chromatography:

-

Prepare a silica gel column.

-

Dissolve the crude product in a minimal amount of the eluent.

-

Load the sample onto the column and elute with an appropriate solvent system (e.g., a gradient of methanol in dichloromethane).

-

Collect the fractions containing the pure product and evaporate the solvent.

Analytical Methods

The identity and purity of the synthesized this compound can be confirmed using the following analytical techniques.

dot

Caption: Workflow for the analytical characterization of this compound.

High-Performance Liquid Chromatography (HPLC):

-

Column: C18 reverse-phase column.

-

Mobile Phase: A gradient of acetonitrile in water with 0.1% formic acid.

-

Detection: UV detection at a suitable wavelength (e.g., 254 nm).

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Dissolve the sample in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

-

Acquire ¹H and ¹³C NMR spectra to confirm the chemical structure.

Mass Spectrometry (MS):

-

Use electrospray ionization (ESI) to determine the molecular weight of the compound.

Biological Activity and Signaling Pathways

There is currently no specific information available in the searched literature regarding the biological activity or involvement of this compound in any signaling pathways. However, the presence of the fluoro and piperazine moieties, which are common in many bioactive compounds, suggests that this molecule could be a valuable scaffold for the development of new therapeutic agents. Further research is required to explore its potential biological activities.

Conclusion

This compound is a chemical compound with potential for use in drug discovery and development. While direct experimental data is limited, this guide provides a comprehensive overview of its predicted properties, a plausible synthetic route, and methods for its purification and analysis based on data from structurally related compounds. Further experimental investigation is necessary to fully characterize this molecule and explore its potential applications.

References

Technical Guide: 5-Fluoro-2-(4-methyl-1-piperazinyl)benzoic Acid

CAS Number: 1096829-46-7

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 5-Fluoro-2-(4-methyl-1-piperazinyl)benzoic acid, a key intermediate in the development of advanced fluoroquinolone antibiotics. This document outlines its chemical properties, a detailed experimental protocol for its synthesis, and its role in the mechanism of action of fluoroquinolone drugs.

Core Compound Data

The following table summarizes the key quantitative data for 5-Fluoro-2-(4-methyl-1-piperazinyl)benzoic acid.

| Property | Value | Reference |

| CAS Number | 1096829-46-7 | [1][2][3] |

| Molecular Formula | C₁₂H₁₅FN₂O₂ | [1] |

| Molecular Weight | 238.26 g/mol | [1] |

| MDL Number | MFCD11639778 | [1] |

Synthesis and Experimental Protocols

The synthesis of 5-Fluoro-2-(4-methyl-1-piperazinyl)benzoic acid is typically achieved through a nucleophilic aromatic substitution (SNAr) reaction. This process involves the displacement of a suitable leaving group, often a halogen, from a fluorinated benzoic acid derivative by N-methylpiperazine.

Proposed Synthetic Protocol: Nucleophilic Aromatic Substitution

This protocol is based on established methods for the synthesis of similar fluorinated piperazinyl benzoic acid derivatives.

Materials:

-

2,5-difluorobenzoic acid

-

N-methylpiperazine

-

Potassium carbonate (K₂CO₃)

-

Dimethyl sulfoxide (DMSO)

-

Ethyl acetate

-

Brine (saturated aqueous sodium chloride solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Hydrochloric acid (HCl)

-

Deionized water

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine 2,5-difluorobenzoic acid (1 equivalent), N-methylpiperazine (1.2 equivalents), and potassium carbonate (2.5 equivalents).

-

Solvent Addition: Add anhydrous dimethyl sulfoxide (DMSO) to the flask. The volume should be sufficient to dissolve the reactants upon heating.

-

Reaction: Heat the reaction mixture to 120-140°C and stir for 12-24 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Work-up:

-

Cool the reaction mixture to room temperature.

-

Pour the mixture into a separatory funnel containing deionized water and ethyl acetate.

-

Separate the aqueous and organic layers. Extract the aqueous layer twice more with ethyl acetate.

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous sodium sulfate and filter.

-

-

Purification:

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel, using a gradient of ethyl acetate in hexane as the eluent, to yield pure 5-Fluoro-2-(4-methyl-1-piperazinyl)benzoic acid.

-

Applications in Drug Development

5-Fluoro-2-(4-methyl-1-piperazinyl)benzoic acid is a crucial building block in the synthesis of modern fluoroquinolone antibiotics.[1] The incorporation of the N-methylpiperazinyl group at the C-7 position and the fluorine atom at the C-6 position of the quinolone core are known to significantly enhance the antibacterial potency and pharmacokinetic profile of these drugs.

Specifically, this intermediate is used to synthesize fluoroquinolones that exhibit potent inhibitory activity against bacterial DNA gyrase and topoisomerase IV.[4] These enzymes are essential for bacterial DNA replication, transcription, and repair. The N-methylpiperazinyl moiety is known to improve activity against Gram-positive bacteria.

Mandatory Visualizations

Diagram 1: Synthetic Workflow

References

- 1. 5-Fluoro-2-(4-methyl-1-piperazinyl)benzoic Acid [myskinrecipes.com]

- 2. chemwhat.com [chemwhat.com]

- 3. canbipharm.com [canbipharm.com]

- 4. N4-Substituted Piperazinyl Norfloxacin Derivatives with Broad-Spectrum Activity and Multiple Mechanisms on Gyrase, Topoisomerase IV, and Bacterial Cell Wall Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

Technical Guide: Physicochemical Properties of Fluoro-Piperazino-Benzoic Acid Derivatives

For the attention of: Researchers, scientists, and drug development professionals.

This technical guide addresses the inquiry regarding the molecular weight and associated technical data for 5-Fluoro-2-piperazinobenzoic acid. Extensive searches of chemical databases and scientific literature did not yield data for the specific compound "this compound" with an unsubstituted piperazine ring. This suggests that this particular molecule is not a commonly synthesized or commercially available chemical entity.

However, based on the chemical name, the presumed molecular formula is C₁₁H₁₃FN₂O₂. The calculated molecular weight for this formula is 224.23 g/mol .

While data for the target compound is unavailable, this guide provides a summary of closely related, substituted analogues for which public information exists. This information is intended to provide context and comparative data for researchers working with similar chemical scaffolds.

Quantitative Data Summary of Related Compounds

The following table summarizes the molecular weight of several related fluoro-piperazino-benzoic acid derivatives that were identified during the search. It is crucial to note that these are distinct molecules, and their properties will differ from the unsubstituted target compound.

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Notes |

| 5-Fluoro-2-(piperazin-1-yl)benzoic acid | C₁₁H₁₃FN₂O₂ | 224.23 | Calculated; no experimental data found. |

| 5-Fluoro-2-(4-methyl-1-piperazinyl)benzoic Acid | C₁₂H₁₅FN₂O₂ | 238.26 | Contains a methyl group on the piperazine ring. |

| 2-chloro-5-fluoro-4-piperazin-1-ylbenzoic acid | C₁₁H₁₂ClFN₂O₂ | 258.68 | Contains a chloro substituent on the benzoic acid ring. |

Analysis of Related Chemical Structures

The presence of additional functional groups, such as a methyl group on the piperazine ring or a chloro group on the benzoic acid ring, significantly alters the physicochemical properties of the molecule, including its molecular weight, polarity, and potential biological activity. Researchers are advised to consider these differences when interpreting data from related compounds.

Experimental Protocols and Biological Pathways

Due to the absence of published research on 5-Fluoro-2-(piperazin-1-yl)benzoic acid, no established experimental protocols for its synthesis or analysis, nor any associated signaling pathways, can be provided. Research on related compounds, such as substituted fluoro-piperazino-benzoic acids, may offer insights into potential synthetic routes and biological targets. However, direct extrapolation of these methods and activities is not recommended without experimental validation for the specific unsubstituted compound.

Logical Workflow for Compound Identification

For researchers encountering a novel or uncharacterized compound, the following workflow is recommended for systematic identification and characterization.

Caption: Workflow for the identification and characterization of a chemical compound.

An In-depth Technical Guide to the Synthesis of 5-Fluoro-2-piperazinobenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide outlines a proposed synthetic pathway for 5-Fluoro-2-piperazinobenzoic acid, a molecule of interest in medicinal chemistry due to the presence of both fluorine and piperazine moieties, which are known to enhance pharmacological properties.[1][2] The proposed synthesis is based on established chemical principles, primarily nucleophilic aromatic substitution (SNAr), and provides a detailed experimental protocol for its preparation.

Proposed Synthesis Pathway

The synthesis of this compound can be achieved via a nucleophilic aromatic substitution reaction. This approach involves the reaction of a di-substituted fluorobenzoic acid with piperazine. A plausible and accessible starting material for this synthesis is 2-chloro-5-fluorobenzoic acid. In this pathway, the chlorine atom at the C-2 position serves as a leaving group, and the aromatic ring is activated towards nucleophilic attack by the electron-withdrawing carboxylic acid and fluorine substituents.

An alternative, though potentially more demanding, method is the Ullmann condensation, which utilizes a copper catalyst to facilitate the coupling of an aryl halide with an amine.[3][4][5][6][7]

The direct nucleophilic aromatic substitution is generally preferred for its often milder reaction conditions and simpler workup procedures when the aromatic ring is sufficiently activated.[8][9][10][11][12]

Experimental Protocol: Nucleophilic Aromatic Substitution

This section provides a detailed methodology for the synthesis of this compound from 2-chloro-5-fluorobenzoic acid and piperazine.

Reaction Scheme:

Caption: Proposed synthesis of this compound.

Materials:

-

2-Chloro-5-fluorobenzoic acid

-

Piperazine (anhydrous)

-

Potassium carbonate (K₂CO₃), anhydrous

-

Dimethyl sulfoxide (DMSO) or N-Methyl-2-pyrrolidone (NMP), anhydrous

-

Hydrochloric acid (HCl), 1 M solution

-

Ethyl acetate

-

Brine (saturated aqueous NaCl solution)

-

Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄), anhydrous

-

Deionized water

Instrumentation:

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer with heating plate

-

Thermometer

-

Separatory funnel

-

Büchner funnel and flask

-

Rotary evaporator

-

Standard laboratory glassware

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine 2-chloro-5-fluorobenzoic acid (1.0 eq), piperazine (2.5 eq), and potassium carbonate (2.0 eq).

-

Solvent Addition: Add anhydrous DMSO or NMP to the flask to achieve a substrate concentration of approximately 0.5 M.

-

Reaction: Heat the reaction mixture to 120-140 °C with vigorous stirring. Monitor the progress of the reaction by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC). The reaction is typically complete within 12-24 hours.

-

Workup:

-

Cool the reaction mixture to room temperature.

-

Pour the mixture into deionized water.

-

Acidify the aqueous solution to a pH of approximately 6 by the slow addition of 1 M HCl. The product should precipitate out of the solution.

-

If the product does not precipitate, extract the aqueous layer with ethyl acetate.

-

Wash the combined organic layers with brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

-

-

Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) or by column chromatography on silica gel.

Quantitative Data

The following table summarizes the expected quantitative data for the synthesis of this compound. The values are based on typical yields for similar nucleophilic aromatic substitution reactions.

| Parameter | Expected Value |

| Yield | 60-80% |

| Purity (after purification) | >98% (by HPLC) |

| Reaction Time | 12-24 hours |

| Reaction Temperature | 120-140 °C |

Visualization of the Synthesis Workflow

The following diagram illustrates the logical workflow of the synthesis and purification process.

Caption: Experimental workflow for the synthesis of this compound.

This guide provides a comprehensive overview of a plausible and robust synthetic route to this compound. Researchers are advised to perform initial small-scale trials to optimize reaction conditions for their specific laboratory setup. Standard laboratory safety procedures should be followed at all times.

References

- 1. Design, Synthesis, and Cytotoxicity of 5-Fluoro-2-methyl-6-(4-aryl-piperazin-1-yl) Benzoxazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Effect of Fluorine Atoms and Piperazine Rings on Biotoxicity of Norfloxacin Analogues: Combined Experimental and Theoretical Study - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Ullmann condensation - Wikipedia [en.wikipedia.org]

- 4. RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Ullmann Reaction [organic-chemistry.org]

- 6. researchgate.net [researchgate.net]

- 7. pubs.acs.org [pubs.acs.org]

- 8. mdpi.com [mdpi.com]

- 9. youtube.com [youtube.com]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. masterorganicchemistry.com [masterorganicchemistry.com]

- 12. youtube.com [youtube.com]

An In-Depth Technical Guide to 5-Fluoro-2-piperazinobenzoic Acid Derivatives: Synthesis, Biological Activity, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis, pharmacological activities, and therapeutic potential of 5-fluoro-2-piperazinobenzoic acid derivatives. This class of compounds, characterized by a fluorinated benzoic acid core linked to a piperazine moiety, has garnered significant interest in medicinal chemistry due to its versatile structure and diverse biological activities. This document details experimental protocols, summarizes quantitative data, and visualizes key chemical and biological processes to serve as a valuable resource for researchers in drug discovery and development.

Core Chemical Structure and Synthetic Strategies

The fundamental scaffold of the derivatives discussed herein is 5-fluoro-2-(piperazin-1-yl)benzoic acid. The synthetic strategies employed to create derivatives of this core structure are crucial for exploring their structure-activity relationships (SAR). A key intermediate in the synthesis of many of these compounds is 5-Fluoro-2-(4-methyl-1-piperazinyl)benzoic acid, which is utilized in the production of advanced antimicrobial agents, including fluoroquinolone antibiotics.[1]

A prevalent synthetic route for creating more complex heterocyclic derivatives involves multi-step protocols. For instance, the synthesis of 5-fluoro-2-methyl-6-(4-aryl-piperazin-1-yl) benzoxazoles, a notable subclass with demonstrated cytotoxic activity, begins with the regioselective nitration of a substituted phenol, followed by piperazinylation, and culminates in a one-pot in-situ reductive cyclization.[2][3]

General Synthetic Workflow

The following diagram illustrates a generalized workflow for the synthesis of these derivatives, starting from commercially available precursors.

References

The Pivotal Role of 5-Fluoro-2-piperazinobenzoic Acid in Drug Discovery: A Mechanistic Overview of its Derivatives

Executive Summary

5-Fluoro-2-piperazinobenzoic acid is a key chemical intermediate, foundational to the synthesis of a variety of potent therapeutic agents. While not pharmacologically active in its own right, its structural motifs are integral to the efficacy of several classes of drugs, including fluoroquinolone antibiotics, novel anticancer benzoxazoles, HIV-1 integrase inhibitors, and antiproliferative 3-arylisoquinolinones. This technical guide provides an in-depth exploration of the mechanisms of action for these derivative drug classes, supported by quantitative data, detailed experimental protocols, and visual diagrams of key signaling pathways and workflows.

Fluoroquinolone Antibiotics: Targeting Bacterial DNA Replication

This compound is a critical building block in the synthesis of advanced fluoroquinolone antibiotics. These antibiotics exhibit broad-spectrum antibacterial activity by targeting essential bacterial enzymes involved in DNA replication.[]

Mechanism of Action

The primary mechanism of action of fluoroquinolones involves the inhibition of two key bacterial type II topoisomerase enzymes: DNA gyrase and topoisomerase IV.[][2][3] These enzymes are crucial for managing DNA topology during replication, transcription, and repair.

-

DNA Gyrase: This enzyme introduces negative supercoils into bacterial DNA, a process essential for the initiation of DNA replication and for relieving the torsional stress that arises from the unwinding of the DNA helix.[][4] In many Gram-negative bacteria, DNA gyrase is the primary target of fluoroquinolones.[2][5]

-

Topoisomerase IV: This enzyme is primarily responsible for the decatenation (separation) of interlinked daughter chromosomes following DNA replication, allowing for their segregation into daughter cells.[2][3] In many Gram-positive bacteria, topoisomerase IV is the principal target.[2][5]

Fluoroquinolones bind to the enzyme-DNA complex, stabilizing it and trapping the enzyme in a state where it has cleaved the DNA but cannot reseal it.[2][5] This leads to the accumulation of double-strand DNA breaks, which stalls the replication fork and ultimately triggers bacterial cell death.[4][5]

References

5-Fluoro-2-piperazinobenzoic Acid: A Technical Review of a Promising Scaffold

Disclaimer: Publicly available scientific literature contains limited direct data on the synthesis, properties, and biological activity of 5-Fluoro-2-piperazinobenzoic acid. This technical guide has been constructed by leveraging research on structurally analogous compounds to provide a comprehensive overview of its potential characteristics and methodologies for its study.

Introduction

The strategic incorporation of fluorine atoms and piperazine moieties is a well-established approach in medicinal chemistry to enhance the pharmacological profiles of drug candidates.[1][2] The title compound, this compound, represents a scaffold with significant potential for diverse therapeutic applications, including but not limited to oncology and infectious diseases. The fluorination of the benzene ring can improve metabolic stability and binding affinity, while the piperazine group often imparts favorable pharmacokinetic properties and provides a versatile handle for further chemical modification.[3][4] This document outlines a prospective synthesis, potential biological activities based on related structures, and detailed experimental approaches for the investigation of this compound.

Chemical Synthesis and Characterization

A plausible synthetic route to this compound and its derivatives can be extrapolated from established methodologies for similar compounds. A common approach involves the nucleophilic aromatic substitution of a di-halogenated fluorobenzoic acid derivative with piperazine.

Hypothetical Experimental Protocol for Synthesis

This protocol is a representative example based on the synthesis of structurally related compounds.

Step 1: Synthesis of 2,5-Difluorobenzoic Acid

This starting material is commercially available.

Step 2: Nucleophilic Aromatic Substitution with Piperazine

-

To a solution of 2,5-difluorobenzoic acid (1 equivalent) in a suitable high-boiling polar solvent such as dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF), add an excess of piperazine (3-5 equivalents).

-

The reaction mixture is heated to a temperature between 100-150 °C and stirred for 12-24 hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, the reaction mixture is cooled to room temperature and poured into ice-water.

-

The pH is adjusted to neutral (pH 7) using a suitable acid (e.g., 1M HCl), which may cause the product to precipitate.

-

The crude product is collected by filtration, washed with water, and dried under vacuum.

-

Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

Characterization: The final product should be characterized by standard analytical techniques:

-

¹H and ¹³C NMR Spectroscopy: To confirm the chemical structure and purity.

-

Mass Spectrometry (MS): To determine the molecular weight.

-

Fourier-Transform Infrared Spectroscopy (FTIR): To identify functional groups.

A general workflow for the synthesis and evaluation of such compounds is depicted below.

Potential Biological Activity and Quantitative Data

While specific bioactivity data for this compound is not available, research on analogous structures provides valuable insights. For instance, derivatives of 5-fluoro-6-(4-aryl-piperazin-1-yl)-benzoxazoles have been synthesized and evaluated for their cytotoxic effects against human cancer cell lines.[5][6]

Cytotoxicity of Structurally Related Benzoxazole Derivatives

The following table summarizes the cytotoxic activity of 5-fluoro-2-methyl-6-(4-aryl-piperazin-1-yl) benzoxazoles against the A-549 human lung carcinoma cell line. It is important to note that these are not direct data for this compound but for structurally related molecules.

| Compound ID | Aryl Substituent | Cell Viability (%) at 10 µM |

| 7a | Phenyl | 85 |

| 7b | 4-Methylphenyl | 78 |

| 7c | 4-Methoxyphenyl | 92 |

| 7d | 4-Fluorophenyl | 65 |

| 7e | 4-Chlorophenyl | 72 |

| 7f | 4-Bromophenyl | 58 |

| 7g | 2-Fluorophenyl | 88 |

| 7h | 2-Chlorophenyl | 75 |

| 7i | 2,4-Difluorophenyl | 60 |

| 7j | 2-Chloro-4-fluorophenyl | 68 |

Data extracted from Al-Harthy et al., Molecules, 2016.[5]

Hypothetical Signaling Pathway and Mechanism of Action

Given the structural similarities to fluoroquinolone antibiotics and other piperazine-containing anticancer agents, a plausible mechanism of action for this compound could involve the inhibition of topoisomerase enzymes.[7] These enzymes are critical for DNA replication and repair, and their inhibition can lead to cell cycle arrest and apoptosis in cancer cells.

Detailed Experimental Protocols for Biological Evaluation

The following are representative protocols for assessing the biological activity of novel chemical entities like this compound.

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol is adapted from studies on similar compounds.[5]

-

Cell Culture: Human cancer cell lines (e.g., A-549, MCF-7, HCT116) are cultured in appropriate media (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, and maintained at 37°C in a humidified atmosphere with 5% CO₂.

-

Cell Seeding: Cells are seeded into 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.

-

Compound Treatment: The test compound is dissolved in DMSO to prepare a stock solution, which is then serially diluted in culture medium to achieve the desired final concentrations. The cells are treated with these dilutions for 48-72 hours.

-

MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours at 37°C.

-

Formazan Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.

-

Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC₅₀ value (the concentration of compound that inhibits cell growth by 50%) is determined by plotting the percentage of viability against the log of the compound concentration.

Conclusion

While direct experimental data on this compound is scarce, the analysis of structurally related compounds strongly suggests its potential as a valuable scaffold in drug discovery. The presence of the fluoro and piperazine moieties is anticipated to confer favorable biological and pharmacokinetic properties. The synthetic and experimental protocols outlined in this guide provide a solid framework for the future investigation of this promising molecule and its derivatives. Further research is warranted to fully elucidate its therapeutic potential.

References

- 1. researchgate.net [researchgate.net]

- 2. Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Effect of Fluorine Atoms and Piperazine Rings on Biotoxicity of Norfloxacin Analogues: Combined Experimental and Theoretical Study - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Design, Synthesis, and Cytotoxicity of 5-Fluoro-2-methyl-6-(4-aryl-piperazin-1-yl) Benzoxazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Design, synthesis and mechanistic study of N-4-Piperazinyl Butyryl Thiazolidinedione derivatives of ciprofloxacin with Anticancer Activity via Topoisomerase I/II inhibition - PMC [pmc.ncbi.nlm.nih.gov]

The Discovery and Synthetic Exploration of 5-Fluoro-2-piperazinobenzoic Acid: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

The incorporation of fluorine and piperazine groups into small molecules is a well-established strategy in drug design. Fluorine atoms can enhance metabolic stability, binding affinity, and bioavailability, while the piperazine ring is a common pharmacophore found in a wide range of therapeutic agents, contributing to improved solubility and the potential for diverse substitutions to modulate pharmacological activity. 5-Fluoro-2-piperazinobenzoic acid serves as a key intermediate for more complex molecules, particularly in the development of anti-infective and anticancer agents. For instance, the related compound, 5-Fluoro-2-(4-methyl-1-piperazinyl)benzoic Acid, is utilized as a key intermediate in the synthesis of advanced fluoroquinolone antibiotics, where it contributes to the inhibition of bacterial DNA gyrase.[1]

Proposed Synthesis

A logical and efficient synthesis of this compound can be conceptualized starting from commercially available 2,5-difluorobenzoic acid. The proposed synthetic route involves a nucleophilic aromatic substitution (SNAr) reaction, a common method for introducing amine functionalities to activated aromatic rings.

Experimental Protocol: Synthesis of this compound

Materials:

-

2,5-Difluorobenzoic acid

-

Piperazine (anhydrous)

-

Dimethyl sulfoxide (DMSO, anhydrous)

-

Potassium carbonate (K2CO3, anhydrous)

-

Hydrochloric acid (HCl, 1M)

-

Ethyl acetate

-

Brine (saturated aqueous NaCl solution)

-

Sodium sulfate (Na2SO4, anhydrous)

Procedure:

-

Reaction Setup: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 2,5-difluorobenzoic acid (1.0 eq), piperazine (2.5 eq), and anhydrous potassium carbonate (3.0 eq).

-

Solvent Addition: Add anhydrous dimethyl sulfoxide (DMSO) to the flask to achieve a suitable concentration (e.g., 0.5 M with respect to the limiting reagent).

-

Reaction Conditions: Stir the reaction mixture at an elevated temperature (e.g., 120 °C) and monitor the progress of the reaction by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

-

Work-up: Upon completion, cool the reaction mixture to room temperature. Carefully acidify the mixture with 1M HCl to a pH of approximately 6-7.

-

Extraction: Extract the aqueous layer with ethyl acetate (3 x volumes).

-

Washing: Combine the organic layers and wash with water and then with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to yield the crude product.

-

Purification: Purify the crude product by a suitable method, such as column chromatography on silica gel or recrystallization, to obtain pure this compound.

Characterization: The structure and purity of the final compound would be confirmed using standard analytical techniques, including 1H NMR, 13C NMR, mass spectrometry, and elemental analysis.

Synthetic Workflow

The proposed synthesis can be visualized as a straightforward two-step process involving the reaction and subsequent purification.

Caption: Proposed synthetic workflow for this compound.

Potential Applications and Structure-Activity Relationship (SAR) Insights

While specific biological data for this compound is scarce in the public domain, the broader class of molecules containing the fluoro- and piperazine-substituted benzoic acid scaffold has been explored in various therapeutic areas. The presence of these key functional groups suggests several potential applications and provides insights for structure-activity relationship (SAR) studies.

-

Antibacterial Agents: As seen with its N-methylated analog, this scaffold is a valuable precursor for fluoroquinolone antibiotics.[1] The piperazine moiety can be further functionalized to modulate antibacterial spectrum and potency.

-

Anticancer Agents: The combination of fluorine and piperazine is prevalent in modern oncology drug design. These moieties have been incorporated into various heterocyclic systems, such as benzoxazoles, to develop cytotoxic agents.[2][3] The carboxylic acid group of the title compound provides a handle for further chemical modifications to explore anticancer activity.

-

Other Therapeutic Areas: Piperazine-containing compounds have a rich history in medicinal chemistry, with applications as antipsychotics, antihistamines, and antihelminthics. The specific substitution pattern of this compound could be explored for activity in these and other areas.

The free secondary amine in the piperazine ring and the carboxylic acid group on the benzene ring are ideal points for chemical diversification, allowing for the creation of libraries of compounds for high-throughput screening and detailed SAR studies.

Conclusion

This compound represents a valuable, yet underexplored, building block in medicinal chemistry. The proposed synthetic route provides a practical approach to access this compound. Its structural features, namely the fluorine atom and the piperazine ring, are hallmarks of many successful therapeutic agents. Further investigation into the synthesis of derivatives and their subsequent biological evaluation is warranted to fully unlock the therapeutic potential of this chemical scaffold.

References

- 1. 5-Fluoro-2-(4-methyl-1-piperazinyl)benzoic Acid [myskinrecipes.com]

- 2. Design, Synthesis, and Cytotoxicity of 5-Fluoro-2-methyl-6-(4-aryl-piperazin-1-yl) Benzoxazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Design, Synthesis, and Cytotoxicity of 5-Fluoro-2-methyl-6-(4-aryl-piperazin-1-yl) Benzoxazoles - PubMed [pubmed.ncbi.nlm.nih.gov]

Spectroscopic and Physicochemical Profile of 5-Fluoro-2-piperazinobenzoic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Fluoro-2-piperazinobenzoic acid is a fluorinated aromatic carboxylic acid containing a piperazine moiety. Such structures are of significant interest in medicinal chemistry due to the favorable pharmacokinetic properties often conferred by the fluorine atom and the versatile synthetic handle provided by the piperazine group. This technical guide provides a summary of the available physicochemical and predicted spectroscopic data for this compound. In the absence of publicly available experimental spectra, this document outlines standardized protocols for spectroscopic analysis and a plausible synthetic route.

Chemical Structure and Properties

-

IUPAC Name: 5-Fluoro-2-(piperazin-1-yl)benzoic acid

-

Molecular Formula: C₁₁H₁₃FN₂O₂

-

Molecular Weight: 224.23 g/mol

-

Canonical SMILES: C1CN(CCN1)C2=C(C=C(C=C2)F)C(=O)O

-

InChI Key: YFHIYLRCMPTEGK-UHFFFAOYSA-N

Predicted Spectroscopic Data

Mass Spectrometry

High-resolution mass spectrometry (HRMS) is crucial for confirming the elemental composition of a new chemical entity. The table below presents the predicted mass-to-charge ratios (m/z) for various adducts of this compound.

| Adduct Ion | Predicted m/z |

| [M+H]⁺ | 225.1034 |

| [M+Na]⁺ | 247.0853 |

| [M-H]⁻ | 223.0888 |

| [M+NH₄]⁺ | 242.1299 |

| [M+K]⁺ | 263.0592 |

| [M+HCOO]⁻ | 269.0943 |

Data sourced from computational predictions.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic, piperazine, and carboxylic acid protons.

-

Aromatic Protons: Three signals are expected in the aromatic region (typically δ 7.0-8.5 ppm). The fluorine atom will cause characteristic splitting patterns (coupling constants, JHF).

-

Piperazine Protons: The protons on the piperazine ring will likely appear as two broad multiplets in the δ 3.0-3.5 ppm region.

-

Carboxylic Acid Proton: A broad singlet is anticipated at a downfield chemical shift (>10 ppm).

-

Amine Proton (NH): A broad signal is also expected for the NH proton of the piperazine ring.

¹³C NMR: The carbon NMR spectrum will provide information on the carbon framework.

-

Carbonyl Carbon: The carboxylic acid carbonyl carbon will be observed downfield (δ 165-175 ppm).

-

Aromatic Carbons: Six signals are expected in the aromatic region (δ 110-160 ppm). The carbon directly attached to the fluorine atom will exhibit a large one-bond C-F coupling constant.

-

Piperazine Carbons: Signals for the piperazine carbons are expected in the δ 40-55 ppm range.

¹⁹F NMR: The fluorine NMR spectrum will show a single signal, and its coupling to adjacent protons will provide further structural confirmation.

Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the functional groups present:

-

O-H Stretch (Carboxylic Acid): A very broad band from 2500 to 3300 cm⁻¹.

-

N-H Stretch (Piperazine): A moderate band around 3300-3500 cm⁻¹.

-

C=O Stretch (Carboxylic Acid): A strong, sharp band around 1700-1730 cm⁻¹.

-

C=C Stretch (Aromatic): Multiple bands in the 1450-1600 cm⁻¹ region.

-

C-F Stretch: A strong band in the 1000-1300 cm⁻¹ region.

Experimental Protocols & Workflows

Proposed Synthesis Pathway

A plausible synthetic route to this compound could involve a nucleophilic aromatic substitution reaction.

Experimental Protocol: Synthesis

-

To a solution of 2,5-difluorobenzoic acid in a suitable solvent such as dimethyl sulfoxide (DMSO), add an excess of piperazine and a base (e.g., potassium carbonate).

-

Heat the reaction mixture at an elevated temperature (e.g., 100-120 °C) and monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, cool the reaction mixture and pour it into water.

-

Acidify the aqueous solution with a suitable acid (e.g., HCl) to precipitate the product.

-

Collect the solid product by filtration, wash with water, and dry under vacuum.

-

Purify the crude product by recrystallization from an appropriate solvent system (e.g., ethanol/water).

Spectroscopic Analysis Workflow

The following workflow outlines the standard procedures for the spectroscopic characterization of the synthesized compound.

Experimental Protocol: NMR Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of the solid sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆) in a clean, dry NMR tube.

-

Data Acquisition: Acquire ¹H, ¹³C, and ¹⁹F NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Data Processing: Process the raw data (Fourier transformation, phase correction, and baseline correction) to obtain the final spectra.

Experimental Protocol: Mass Spectrometry

-

Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol or acetonitrile).

-

Data Acquisition: Infuse the sample solution into a high-resolution mass spectrometer, such as an electrospray ionization time-of-flight (ESI-TOF) instrument. Acquire spectra in both positive and negative ion modes.

Experimental Protocol: IR Spectroscopy

-

Sample Preparation: Prepare a potassium bromide (KBr) pellet containing a small amount of the solid sample or prepare a mull of the sample in Nujol.

-

Data Acquisition: Obtain the IR spectrum using a Fourier-transform infrared (FT-IR) spectrometer.

Conclusion

This technical guide provides a foundational overview of the predicted spectroscopic and physicochemical properties of this compound. The outlined synthetic and analytical protocols offer a practical framework for researchers working with this and structurally related compounds. The generation of experimental data for this molecule is a necessary next step to validate these predictions and fully characterize its chemical profile for potential applications in drug discovery and development.

A Technical Guide to the Structure Elucidation of 5-Fluoro-2-piperazinobenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the analytical techniques and data interpretation involved in the structural elucidation of 5-Fluoro-2-piperazinobenzoic acid. It serves as a technical guide, detailing experimental protocols and presenting key data for this compound, which is a valuable building block in medicinal chemistry.

Molecular Structure and Properties

This compound is a fluorinated aromatic compound with the chemical formula C₁₁H₁₃FN₂O₂.[1] Its structure consists of a benzoic acid core substituted with a fluorine atom at the 5-position and a piperazine ring at the 2-position. This arrangement of functional groups makes it an important intermediate in the synthesis of pharmaceuticals, particularly as a precursor to certain antibiotics.[2]

| Property | Value | Source |

| Molecular Formula | C₁₁H₁₃FN₂O₂ | PubChem[1] |

| Molecular Weight | 224.23 g/mol | PubChem |

| Monoisotopic Mass | 224.0961 Da | PubChem[1] |

| CAS Number | 874969-69-0 | - |

| IUPAC Name | 5-fluoro-2-(piperazin-1-yl)benzoic acid | PubChem[1] |

| SMILES | C1CN(CCN1)C2=C(C=C(C=C2)F)C(=O)O | PubChem[1] |

Structure Elucidation Workflow

The definitive identification of this compound relies on a combination of spectroscopic techniques. The logical workflow begins with determining the molecular formula and then assembling the structural fragments based on nuclear magnetic resonance data.

Spectroscopic Data and Analysis

Mass Spectrometry

High-resolution mass spectrometry (HRMS) is essential for confirming the elemental composition of the molecule. The predicted monoisotopic mass of the protonated molecule [M+H]⁺ is 225.10338 m/z.[1] Experimental data closely matching this value provides strong evidence for the molecular formula C₁₁H₁₃FN₂O₂.

| Adduct | Formula | Predicted m/z |

| [M+H]⁺ | C₁₁H₁₄FN₂O₂⁺ | 225.10338 |

| [M+Na]⁺ | C₁₁H₁₃FN₂NaO₂⁺ | 247.08532 |

| [M-H]⁻ | C₁₁H₁₂FN₂O₂⁻ | 223.08882 |

Predicted mass-to-charge ratios for common adducts.[1]

Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)

-

Sample Preparation: A small amount of the compound (approx. 1 mg) is dissolved in a suitable solvent such as methanol or acetonitrile to a final concentration of 1 µg/mL.

-

Instrumentation: An electrospray ionization (ESI) source coupled to a high-resolution mass analyzer, such as an Orbitrap or Time-of-Flight (TOF) instrument, is used.

-

Analysis Mode: The analysis is typically run in both positive and negative ion modes to observe different adducts (e.g., [M+H]⁺, [M+Na]⁺, [M-H]⁻).

-

Data Acquisition: The instrument is calibrated using a known standard. Data is acquired over a mass range that includes the expected molecular ion, typically m/z 100-500.

-

Data Analysis: The measured m/z of the most abundant molecular ion peak is compared to the theoretical mass calculated from the molecular formula. A mass accuracy of <5 ppm is required for confident formula assignment.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule. While specific experimental data for this compound is not widely published in peer-reviewed journals, the expected chemical shifts and coupling patterns can be predicted based on analogous structures. For instance, the analysis of related compounds like 5-fluoro-2-methyl-6-(4-aryl-piperazin-1-yl) benzoxazoles reveals characteristic signals for the piperazine and fluorinated aromatic protons.[3]

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the piperazine protons, and the acidic proton of the carboxylic acid. The aromatic protons will exhibit splitting patterns influenced by both neighboring protons and the fluorine atom (H-F coupling).

¹³C NMR: The carbon spectrum will show signals for the aromatic carbons, the piperazine carbons, and the carboxyl carbon. The carbons on the aromatic ring will show coupling with the fluorine atom (C-F coupling), which is a key diagnostic feature.

¹⁹F NMR: The fluorine NMR spectrum provides direct evidence for the presence of the fluorine atom and can give insights into its electronic environment.

Experimental Protocol: NMR Spectroscopy

-

Sample Preparation: Approximately 5-10 mg of the compound is dissolved in 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a 5 mm NMR tube.

-

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used.

-

Data Acquisition: Standard pulse programs are used to acquire ¹H, ¹³C, and ¹⁹F spectra. For complex spectra, 2D NMR experiments like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) can be performed to establish proton-proton and proton-carbon correlations, respectively.

-

Data Analysis: The chemical shifts (δ) are referenced to the residual solvent peak or an internal standard (e.g., TMS). Integration of ¹H signals determines the relative number of protons, and coupling constants (J) provide information on the connectivity of atoms.

Synthesis as Structural Confirmation

The method of synthesis provides strong corroborating evidence for the final structure. A common route to N-aryl piperazines involves the nucleophilic aromatic substitution of an activated aryl halide with piperazine.

Experimental Protocol: Synthesis via Nucleophilic Aromatic Substitution This protocol is a generalized procedure based on common methods for similar compounds.[3]

-

Reaction Setup: 2,5-Difluorobenzoic acid and an excess of piperazine are combined in a suitable high-boiling polar aprotic solvent, such as DMSO or NMP, in a round-bottom flask equipped with a reflux condenser.

-

Reaction Conditions: A base (e.g., K₂CO₃ or Et₃N) is added to act as a proton scavenger. The mixture is heated to an elevated temperature (e.g., 100-150 °C) and stirred for several hours until the starting material is consumed (monitored by TLC or LC-MS).

-

Workup and Purification: The reaction mixture is cooled to room temperature and poured into water. The pH is adjusted with an acid (e.g., HCl) to precipitate the product. The crude solid is collected by filtration, washed with water, and then purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the final product.

Biological Context and Potential Signaling Pathways

This compound and its derivatives are often investigated in the context of drug discovery. The piperazine moiety is a common scaffold in medicinal chemistry, and fluorine substitution can enhance metabolic stability and binding affinity.[3] This compound is a key intermediate in the synthesis of some fluoroquinolone antibiotics.[2] Fluoroquinolones exert their antibacterial effect by inhibiting DNA gyrase and topoisomerase IV, enzymes essential for bacterial DNA replication.

Conclusion

The structure of this compound is unequivocally determined through a synergistic approach employing mass spectrometry and NMR spectroscopy. HRMS confirms the molecular formula, while detailed 1D and 2D NMR experiments elucidate the precise arrangement and connectivity of the atoms. The synthetic pathway further substantiates the proposed structure. The chemical features of this molecule make it a significant precursor in the development of pharmacologically active agents, particularly within the class of fluoroquinolone antibiotics.

References

Unraveling the Biological Profile of 5-Fluoro-2-piperazinobenzoic Acid: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Fluoro-2-piperazinobenzoic acid is a synthetic organic compound that has garnered attention in medicinal chemistry primarily as a key structural motif and synthetic intermediate. While extensive research on the specific, direct biological activity of this molecule is not widely published, its structural components—a fluorinated benzoic acid and a piperazine ring—are prevalent in a variety of biologically active agents. This technical guide aims to provide an in-depth overview of the known and inferred biological activities of this compound, drawing from its role as a precursor in the synthesis of established therapeutic agents and the biological activities of structurally related compounds. This document will detail its potential mechanisms of action, present available quantitative data, and outline relevant experimental protocols.

Core Biological Activity: A Precursor to Fluoroquinolone Antibiotics

The most prominently cited role of this compound in the scientific literature is as a crucial intermediate in the synthesis of fluoroquinolone antibiotics.[1] This class of antibiotics exerts its therapeutic effect by inhibiting bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication, transcription, repair, and recombination. The incorporation of the this compound moiety is understood to contribute to the enhanced potency and pharmacokinetic profile of these antibiotics.

Inferred Mechanism of Action: Inhibition of Bacterial DNA Gyrase

Given its role as a key building block for fluoroquinolones, it is plausible that this compound itself may possess some level of inhibitory activity against bacterial DNA gyrase. The mechanism of action for fluoroquinolones involves the stabilization of the enzyme-DNA complex, leading to the arrest of DNA replication and ultimately bacterial cell death. The fluorine atom at the 5-position is known to enhance cell penetration and gyrase inhibition.

Caption: Inferred mechanism of action for fluoroquinolones derived from this compound.

Cytotoxicity of Structurally Related Compounds

While direct cytotoxicity data for this compound is scarce, studies on its derivatives provide insights into the potential biological activities of this structural class. For instance, a series of 5-Fluoro-2-methyl-6-(4-aryl-piperazin-1-yl) benzoxazoles, which can be synthesized from precursors related to this compound, have been evaluated for their cytotoxic effects on human cancer cell lines.

Quantitative Data on Related Benzoxazole Derivatives

The following table summarizes the cytotoxic activity of selected benzoxazole derivatives against the A-549 human lung carcinoma cell line.

| Compound ID | Structure | IC50 (µM) on A-549 Cells |

| 7a | 5-Fluoro-2-methyl-6-(4-phenylpiperazin-1-yl)-benzo[d]oxazole | > 50 |

| 7b | 5-Fluoro-2-methyl-6-(4-p-tolyl-piperazin-1-yl)-benzooxazole | > 50 |

| 7c | 4-[4-(5-Fluoro-2-methyl-benzooxazol-6-yl)-piperazin-1-yl]-phenol | > 50 |

| 7g | 5-Fluoro-6-(4-(2-fluorophenyl)-piperazin-1-yl)-2-methylbenzo[d]oxazole | > 50 |

Data extracted from studies on benzoxazole derivatives.

Experimental Protocols

Detailed experimental protocols for the synthesis and biological evaluation of compounds structurally related to this compound are crucial for researchers aiming to explore this chemical space.

Synthesis of 5-Fluoro-6-(substituted phenyl-piperazin-1-yl)-benzoxazoles

A general synthetic route to obtain benzoxazole derivatives involves a multi-step process.

Caption: Synthetic workflow for creating benzoxazole derivatives from a fluorinated phenol starting material.

Protocol for Reductive Cyclization:

-

To a solution of the 4-fluoro-5-(substituted phenyl-piperazin-1-yl)-2-nitro-phenol intermediate in a suitable solvent (e.g., ethanol), add a reducing agent (e.g., SnCl₂·2H₂O).

-

Reflux the reaction mixture for a specified time (e.g., 4-6 hours).

-

Monitor the reaction progress by thin-layer chromatography.

-

Upon completion, cool the reaction mixture and neutralize with a base (e.g., saturated NaHCO₃ solution).

-

Extract the product with an organic solvent (e.g., ethyl acetate).

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield the desired benzoxazole derivative.

In Vitro Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

Protocol:

-

Seed cells (e.g., A-549) in a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24 hours.

-

Treat the cells with various concentrations of the test compound (dissolved in DMSO, final concentration ≤ 0.1%) and incubate for 48 hours.

-

Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the cell viability as a percentage of the control (untreated cells) and determine the IC50 value.

Conclusion and Future Directions

This compound is a molecule of significant interest in medicinal chemistry, primarily serving as a scaffold for the development of potent therapeutic agents, most notably fluoroquinolone antibiotics. While direct biological data on the core molecule is limited, its structural features suggest a potential for antibacterial activity through the inhibition of DNA gyrase. The exploration of its derivatives has revealed cytotoxic properties against cancer cell lines, indicating a broader potential for this chemical class in drug discovery.

Future research should focus on the direct biological evaluation of this compound to elucidate its specific targets and mechanism of action. Further synthesis and screening of novel derivatives could lead to the discovery of new therapeutic agents with improved efficacy and safety profiles for a range of diseases. The detailed experimental protocols provided herein offer a foundation for researchers to build upon in their exploration of this promising chemical entity.

References

5-Fluoro-2-piperazinobenzoic Acid: A Core Pharmaceutical Intermediate for Advanced Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

5-Fluoro-2-piperazinobenzoic acid is a pivotal pharmaceutical intermediate, playing a crucial role in the synthesis of a variety of therapeutic agents, most notably fluoroquinolone antibiotics. The incorporation of a fluorine atom and a piperazine moiety into the benzoic acid scaffold imparts unique physicochemical properties that are highly advantageous in drug design. This technical guide provides a comprehensive overview of the synthesis, properties, and applications of this compound, with a focus on its role in the development of potent antibacterial agents. Detailed experimental protocols, quantitative data, and visualizations of relevant biological pathways and synthetic workflows are presented to serve as a valuable resource for researchers in the field of medicinal chemistry and drug development.

Introduction

The strategic incorporation of fluorine and piperazine functionalities has become a cornerstone of modern medicinal chemistry.[1][2] Fluorine substitution can significantly enhance metabolic stability, binding affinity, and bioavailability of drug candidates.[3] The piperazine ring, a versatile heterocyclic scaffold, often improves aqueous solubility and provides a key interaction point for binding to biological targets.[4] this compound combines these desirable features, making it a valuable building block for the synthesis of complex and potent bioactive molecules. Its primary application lies in the construction of the core structure of fluoroquinolone antibiotics, a class of drugs that function by inhibiting bacterial DNA gyrase and topoisomerase IV.[5][6]

Physicochemical Properties

The chemical structure and properties of this compound are summarized below. The data presented is a combination of information from chemical suppliers and computational predictions.

| Property | Value | Reference |

| Molecular Formula | C₁₁H₁₃FN₂O₂ | [7] |

| Molecular Weight | 224.23 g/mol | [7] |

| Monoisotopic Mass | 224.0961 Da | [7] |

| Appearance | White to off-white solid | |

| Purity | ≥98% (typically) | [8] |

| Predicted XlogP | -1.3 | [7] |

| Predicted Hydrogen Bond Donors | 2 | [7] |

| Predicted Hydrogen Bond Acceptors | 4 | [7] |

| Predicted Rotatable Bonds | 2 | [7] |

| Predicted TPSA | 53.3 Ų | [7] |

Synthesis of this compound

A common synthetic route to this compound involves the nucleophilic aromatic substitution of a di-halogenated benzoic acid derivative with piperazine. The following is a representative experimental protocol adapted from procedures for similar compounds.[9]

General Synthetic Scheme

Caption: General synthesis of this compound.

Experimental Protocol

Materials:

-

2,5-Difluorobenzoic acid

-

Piperazine (anhydrous)

-

Pyridine (anhydrous)

-

Hydrochloric acid (HCl), 1M

-

Deionized water

-

Ethyl acetate

-

Anhydrous sodium sulfate

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2,5-difluorobenzoic acid (1 equivalent) in anhydrous pyridine.

-

Add anhydrous piperazine (2.5 equivalents) to the solution.

-

Heat the reaction mixture to reflux (approximately 115-120 °C) and maintain for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature.

-

Pour the reaction mixture into a beaker containing crushed ice and acidify to pH 2-3 with 1M HCl.

-

A precipitate of the crude product should form. Collect the solid by vacuum filtration and wash with cold deionized water.

-

Recrystallize the crude product from an appropriate solvent system (e.g., ethanol/water) to yield pure this compound.

-

Dry the purified product under vacuum.

Expected Yield and Purity:

| Parameter | Value |

| Yield | 60-80% |

| Purity | >98% (HPLC) |

Applications in Pharmaceutical Synthesis

Intermediate for Fluoroquinolone Antibiotics

This compound is a key building block in the synthesis of many fluoroquinolone antibiotics. The piperazine moiety is typically introduced at the C-7 position of the quinolone core, which is crucial for antibacterial potency and spectrum.[4]

Caption: Role as a key intermediate in fluoroquinolone synthesis.

Mechanism of Action of Fluoroquinolones

Fluoroquinolones exert their antibacterial effects by inhibiting two essential bacterial enzymes: DNA gyrase and topoisomerase IV.[5] These enzymes are critical for DNA replication, transcription, repair, and recombination.

-

Inhibition of DNA Gyrase: In Gram-negative bacteria, the primary target is DNA gyrase, which is responsible for introducing negative supercoils into the bacterial DNA, a process necessary for DNA replication.[5]

-

Inhibition of Topoisomerase IV: In Gram-positive bacteria, the main target is topoisomerase IV, which is involved in the separation of daughter chromosomes following DNA replication.[5]

The inhibition of these enzymes leads to a cascade of events, including the cessation of DNA synthesis and ultimately bacterial cell death.

Caption: Mechanism of action of fluoroquinolone antibiotics.

Conclusion

This compound is a high-value pharmaceutical intermediate with significant applications in the synthesis of potent therapeutic agents, particularly fluoroquinolone antibiotics. Its synthesis, while requiring careful control of reaction conditions, is achievable through established chemical methodologies. The unique structural features of this molecule—the fluorine atom and the piperazine ring—are instrumental in conferring the desirable pharmacokinetic and pharmacodynamic properties to the final drug products. This guide provides essential technical information for researchers and developers working with this important building block, facilitating its effective use in the discovery and development of new and improved pharmaceuticals.

References

- 1. 5-Fluoro-2-picolinic Acid | 107504-08-5 [sigmaaldrich.com]

- 2. Design, Synthesis, and Cytotoxicity of 5-Fluoro-2-methyl-6-(4-aryl-piperazin-1-yl) Benzoxazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 5-Fluoro-2-pyrrolidinobenzoic Acid Price from Supplier Brand Shanghai Aladdin Biochemical Technology Co., LTD on Chemsrc.com [m.chemsrc.com]

- 4. sphinxsai.com [sphinxsai.com]

- 5. Design, Synthesis and Biological Evaluation of New Piperazin-4-yl-(acetyl-thiazolidine-2,4-dione) Norfloxacin Analogues as Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis, Characterization and Pharmacological Studies of Some Substituted Fluoroquinolones – Oriental Journal of Chemistry [orientjchem.org]

- 7. PubChemLite - this compound (C11H13FN2O2) [pubchemlite.lcsb.uni.lu]

- 8. chemscene.com [chemscene.com]

- 9. Design, Synthesis, and Cytotoxicity of 5-Fluoro-2-methyl-6-(4-aryl-piperazin-1-yl) Benzoxazoles [mdpi.com]

Potential Therapeutic Targets of 5-Fluoro-2-piperazinobenzoic Acid: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Fluoro-2-piperazinobenzoic acid is a synthetic organic compound featuring a fluorinated benzoic acid scaffold linked to a piperazine moiety. While direct pharmacological data on this specific molecule is limited in publicly available literature, its structural components are key pharmacophores present in numerous clinically significant therapeutic agents. This technical guide consolidates the potential therapeutic applications of this compound by examining the established biological activities of structurally related compounds. The primary inferred therapeutic areas include antibacterial, anticancer, and anti-inflammatory applications. This document provides a detailed overview of these potential targets, relevant experimental protocols for their investigation, and quantitative data from related compounds to guide future research and drug development efforts.

Introduction

The strategic incorporation of fluorine and piperazine moieties into small molecules is a well-established strategy in medicinal chemistry to enhance pharmacological properties. Fluorination can improve metabolic stability, binding affinity, and bioavailability, while the piperazine ring is a versatile scaffold found in drugs targeting a wide array of biological systems, including central nervous system (CNS) receptors and enzymes. This compound combines these features, making it an intriguing candidate for pharmacological investigation. This guide explores its therapeutic potential by dissecting the known activities of analogous structures.

Potential Therapeutic Targets and Mechanisms of Action

Based on the analysis of structurally related compounds, the following therapeutic targets and mechanisms of action are proposed for this compound and its derivatives.

Antibacterial Activity: Inhibition of Bacterial DNA Gyrase and Topoisomerase IV

The most direct evidence for the potential therapeutic application of this scaffold lies in its close relationship to fluoroquinolone antibiotics. A structurally similar compound, 5-Fluoro-2-(4-methyl-1-piperazinyl)benzoic Acid, is a known intermediate in the synthesis of fluoroquinolones and is suggested to act by inhibiting bacterial DNA gyrase.[1] Fluoroquinolones exert their bactericidal effects by targeting bacterial type II topoisomerases, namely DNA gyrase and topoisomerase IV, which are essential for DNA replication, repair, and recombination.

-

Signaling Pathway: Bacterial DNA Replication and the Target of Fluoroquinolones

Caption: Inhibition of bacterial DNA gyrase and topoisomerase IV.

Anticancer Activity

Derivatives of fluorinated piperazinyl benzoxazoles have demonstrated potential anticancer activity.[2][3][4] These compounds can be synthesized from precursors structurally related to this compound. The mechanism of action for some benzoxazole derivatives involves the aryl hydrocarbon receptor (AhR), a ligand-activated transcription factor.

-

Signaling Pathway: Potential Aryl Hydrocarbon Receptor (AhR) Mediated Anticancer Activity

Caption: Potential AhR-mediated anticancer pathway.

Anti-inflammatory and Other Potential Activities

The piperazine moiety is a common feature in compounds with anti-inflammatory, antiviral, and CNS activities. Fluorinated benzoic acids are also known to be key components of some non-steroidal anti-inflammatory drugs (NSAIDs). Therefore, this compound and its derivatives may be investigated for the following activities:

-

Anti-inflammatory: Inhibition of enzymes like cyclooxygenases (COX) or microsomal prostaglandin E synthase-1 (mPGES-1).

-

Antiviral: Various mechanisms depending on the specific derivative.

-

CNS activity: Antagonism or agonism at serotonin (e.g., 5-HT2A) or melatonin (MT1/MT2) receptors.

-

Metabolic regulation: Inhibition of cholesteryl ester transfer protein (CETP).

Quantitative Data from Structurally Related Compounds

Direct quantitative data for this compound is not available. The following table summarizes data for related compounds to provide a benchmark for potential activity.

| Compound Class | Compound/Derivative | Target | Activity (IC50/EC50) | Reference |

| Fluoroquinolone | Ciprofloxacin | Bacterial DNA Gyrase | Varies by species | |

| Benzoxazole | 5-Fluoro-2-methyl-6-(4-aryl-piperazin-1-yl) Benzoxazoles | A-549 lung carcinoma cells | Varies by derivative | [2][3][4] |

| Piperazine Derivative | Fleroxacin | Antiviral | Varies by virus | N/A |

| Fluorinated Benzoic Acid | Celecoxib | COX-2 | Varies by assay | N/A |

Detailed Experimental Protocols

The following are detailed methodologies for key experiments to assess the potential therapeutic activities of this compound and its derivatives.

Bacterial DNA Gyrase Inhibition Assay

-

Objective: To determine the inhibitory activity of test compounds against bacterial DNA gyrase.

-

Principle: DNA gyrase introduces negative supercoils into relaxed circular DNA in an ATP-dependent reaction. The supercoiled and relaxed DNA can be separated by agarose gel electrophoresis. Inhibition of the enzyme results in a decrease in the amount of supercoiled DNA.

-

Workflow:

Caption: Workflow for DNA gyrase inhibition assay.

-

Materials:

-

Relaxed pBR322 DNA

-

E. coli DNA gyrase

-

5X Assay Buffer (e.g., 250 mM Tris-HCl pH 7.6, 125 mM KCl, 25 mM MgCl2, 25 mM DTT, 9 mM spermidine)

-

10 mM ATP solution

-

Test compound dissolved in DMSO

-

Stop buffer (e.g., 5% SDS, 25% Ficoll, 0.025% bromophenol blue)

-

Proteinase K

-

Agarose, TAE buffer, ethidium bromide

-

-

Procedure:

-

Prepare reaction mixtures containing assay buffer, relaxed pBR322 DNA, and ATP.

-

Add various concentrations of the test compound or vehicle (DMSO) to the reaction mixtures.

-

Initiate the reaction by adding DNA gyrase.

-

Incubate the reactions at 37°C for 1 hour.

-

Terminate the reactions by adding stop buffer and proteinase K, followed by incubation at 37°C for 30 minutes.

-

Load the samples onto a 1% agarose gel containing ethidium bromide.

-

Perform electrophoresis to separate the supercoiled and relaxed DNA.

-

Visualize the DNA bands under UV light and quantify the intensity of the supercoiled DNA band.

-

Calculate the percentage of inhibition and determine the IC50 value.

-

In Vitro Cytotoxicity Assay (MTT Assay)

-

Objective: To assess the cytotoxic effect of test compounds on cancer cell lines.

-

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cell metabolic activity. Viable cells with active metabolism reduce the yellow MTT to a purple formazan product, which can be quantified spectrophotometrically.

-

Procedure:

-

Seed cancer cells (e.g., A-549 human lung carcinoma) in a 96-well plate and allow them to adhere overnight.

-

Treat the cells with various concentrations of the test compound for 48-72 hours.

-

Add MTT solution to each well and incubate for 4 hours.

-

Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Calculate the percentage of cell viability and determine the IC50 value.

-

Melatonin Receptor (MT1/MT2) Radioligand Binding Assay

-

Objective: To determine the binding affinity of test compounds for melatonin receptors.

-

Principle: This competitive binding assay measures the ability of a test compound to displace a radiolabeled ligand (e.g., [³H]-melatonin) from the melatonin receptors (MT1 or MT2) expressed in cell membranes.

-

Procedure:

-